4,7-Dimethylpteridin-2-amine
Beschreibung
4,7-Dimethylpteridin-2-amine is a heterocyclic organic compound belonging to the pteridine family. Pteridines are bicyclic systems composed of pyrazine and pyrimidine rings fused together. In this derivative, methyl groups are attached at the 4- and 7-positions of the pteridine core, while an amine group is present at the 2-position.
Eigenschaften
CAS-Nummer |
90223-57-7 |
|---|---|
Molekularformel |
C8H9N5 |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
4,7-dimethylpteridin-2-amine |
InChI |
InChI=1S/C8H9N5/c1-4-3-10-6-5(2)12-8(9)13-7(6)11-4/h3H,1-2H3,(H2,9,11,12,13) |
InChI-Schlüssel |
NLJCDBUOTWWIPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C2C(=NC(=NC2=N1)N)C |
Herkunft des Produkts |
United States |
Biologische Aktivität
4,7-Dimethylpteridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
4,7-Dimethylpteridin-2-amine is a pteridine derivative characterized by two methyl groups at the 4 and 7 positions and an amino group at the 2 position. This structure contributes to its interaction with biological targets, particularly in kinase inhibition and potential anticancer activity.
Biological Activity Overview
The biological activity of 4,7-Dimethylpteridin-2-amine has been investigated primarily in relation to its effects on various enzymes and cancer cell lines. The compound has shown promise as a multi-kinase inhibitor, which is crucial in overcoming drug resistance in cancer treatments.
1. Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit specific protein kinases, which are pivotal in cellular signaling pathways associated with cancer progression. For instance, it has been reported that derivatives of pteridine compounds can effectively inhibit kinases like DYRK1A and CK1δ, which are often overexpressed in cancer cells .
Table 1: Inhibition Activity of 4,7-Dimethylpteridin-2-amine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 4,7-Dimethylpteridin-2-amine | DYRK1A | 0.36 | |
| 4,7-Dimethylpteridin-2-amine | CK1δ | 0.41 | |
| Other derivatives | NTRK1 | >50 |
Case Studies
Several case studies have illustrated the efficacy of pteridine derivatives in clinical settings:
Case Study 1: Anticancer Activity
In vitro studies demonstrated that compounds related to 4,7-Dimethylpteridin-2-amine exhibited significant cytotoxicity against various cancer cell lines. For example, a study found that certain analogs showed IC50 values as low as 0.3 µM against human lung cancer cells, indicating potent anticancer properties .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at the methyl groups significantly influenced the inhibitory potency against kinases. Substituents that enhanced hydrophobic interactions were found to improve binding affinity to target kinases .
The mechanism through which 4,7-Dimethylpteridin-2-amine exerts its biological effects primarily involves the inhibition of kinase activity. By occupying critical binding sites within the kinase domain, it disrupts downstream signaling pathways essential for tumor growth and survival.
Future Directions
Further research is warranted to explore:
- The potential for developing selective inhibitors based on the pteridine scaffold.
- The efficacy of these compounds in vivo to assess their therapeutic potential.
- The exploration of combination therapies utilizing pteridine derivatives alongside existing chemotherapeutics to enhance efficacy and reduce resistance.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in the Pteridine Family
- N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine ():
- Structure : Features a pteridin-4-amine core with a 2,4-dimethylphenyl substituent and a piperazinyl group at the 2-position.
- Molecular Formula : C₂₃H₂₆N₆ (molecular weight: 386.5 g/mol).
- Key Differences : Unlike 4,7-Dimethylpteridin-2-amine, this compound has bulkier substituents (piperazinyl and dimethylphenyl groups), likely enhancing its binding affinity to biological targets but reducing solubility in polar solvents.
Pyridine-Based Analogues
- 4,5-Dimethylpyridin-2-amine (): Structure: A pyridine derivative with methyl groups at positions 4 and 5 and an amine at position 2. Molecular Formula: C₇H₁₀N₂ (molecular weight: 122.17 g/mol).
- 5-Amino-2,4-dimethylpyridine (4,6-Dimethylpyridin-3-amine) (): Structure: Methyl groups at positions 2 and 4, with an amine at position 5 (systematic name: 4,6-dimethylpyridin-3-amine). Molecular Formula: C₇H₁₀N₂ (molecular weight: 122.17 g/mol). Key Differences: The amine group’s position (3 vs. 2 in 4,7-Dimethylpteridin-2-amine) alters electronic distribution, affecting hydrogen-bonding capacity and interaction with enzymes or receptors.
Comparative Data Table
Research Findings and Implications
- Bioactivity : Piperazinyl-substituted pteridines (e.g., ) show promise in targeting neurotransmitter receptors, suggesting that 4,7-Dimethylpteridin-2-amine could be tailored for central nervous system drug development.
- Solubility Challenges : Methyl groups generally improve lipophilicity but may reduce aqueous solubility. Pyridine analogues (e.g., 4,5-Dimethylpyridin-2-amine) may offer better pharmacokinetic profiles due to simpler structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
